molecular formula C8H8N2O2 B033760 6-Nitroindoline CAS No. 19727-83-4

6-Nitroindoline

Cat. No. B033760
CAS RN: 19727-83-4
M. Wt: 164.16 g/mol
InChI Key: LTNYDSMDSLOMSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Nitroindoline has been synthesized through various methods, one of which involves starting from commercially available L-phenylalanine. The synthesis route includes nitration of L-phenylalanine, followed by bromination and intramolecular cyclization, yielding (S)-6-Nitroindoline-2-carboxylic acid with moderate yield and high enantiomeric excess. This method is notable for its suitability for industrial application due to convenient reaction conditions and low cost (Liu, Qian, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of 6-Nitroindoline derivatives, such as 6-nitro-[1,10]phenanthroline-1-ium nitrate, has been studied using X-ray crystallography. These studies reveal that 6-Nitroindoline derivatives can crystallize in various systems, showcasing the compound's ability to form stable crystal structures and engage in hydrogen bonding, contributing to its interesting structural properties (Bei et al., 2004).

Chemical Reactions and Properties

6-Nitroindoline serves as a precursor for various chemical reactions, including the synthesis of profluorescent isoindoline nitroxides via palladium-catalyzed Heck alkenylation. This process involves the reaction of aryl bromoamines with acrylates, leading to the formation of nitroxides with suppressed fluorescence, which is restored upon reduction or radical coupling, demonstrating the compound's versatility in chemical reactions (Keddie et al., 2005).

Physical Properties Analysis

The physical properties of 6-Nitroindoline derivatives, such as solubility and crystal structure, have been extensively studied. For example, the synthesis and characterization of 6-nitro-[1,10]phenanthroline-1-ium nitrate provided insights into its crystal lattice and hydrogen bond network, contributing to our understanding of the compound's physical properties and potential applications in materials science (Bei et al., 2004).

Chemical Properties Analysis

The chemical properties of 6-Nitroindoline, such as reactivity and stability, are influenced by the nitro group attached to the indoline ring. Studies on the synthesis of profluorescent isoindoline nitroxides have highlighted the compound's ability to participate in palladium-catalyzed Heck alkenylation, showcasing its chemical reactivity and potential for the development of profluorescent probes for various applications (Keddie et al., 2005).

Scientific Research Applications

The compound undergoes glycosylation reactions with sugars like ribose to form nucleoside analogs. These reactions typically involve protecting group strategies and purification steps like chromatography .

Methods and Procedures: One-pot synthesis methods involving alkylation and oxidation reactions are employed to produce these compounds, with yields ranging from 64-91% .

Results and Outcomes: The resulting N-alkyl-6-nitroindoles are used to develop new pharmaceuticals with potential therapeutic applications .

Methods and Procedures: Radical-initiated pathways are used, often involving redox reactions or cycloadditions, to build larger organic structures from 6-Nitroindoline .

Results and Outcomes: These methods enable the efficient synthesis of nitro-containing compounds, expanding the toolkit available to organic chemists .

Methods and Procedures: It is used to prepare melatonin analogs and other compounds that can serve as standards or reagents in analytical assays .

Results and Outcomes: These compounds enhance the precision and accuracy of analytical techniques, contributing to the reliability of scientific data .

Methods and Procedures: It is used in the synthesis of organic semiconductors and other materials that have applications in electronics and optoelectronics .

Results and Outcomes: The materials developed using 6-Nitroindoline show promising properties for use in advanced technological applications .

Methods and Procedures: Studies often involve monitoring environmental samples and assessing the degradation pathways and persistence of nitro compounds .

Results and Outcomes: Findings from such studies inform environmental policies and practices, aiming to mitigate the impact of nitro compounds on ecosystems .

Methods and Procedures: An efficient one-pot synthesis method is employed, combining alkylation and oxidation (aromatization) of indolines at room temperature in non-degassed DMF, using NaH as a base .

Results and Outcomes: The N-alkyl-6-nitroindoles are obtained in good yields (64–91%), demonstrating the practicality and scalability of this approach for medicinal chemistry applications .

Methods and Procedures: The glycosylation reaction of 6-nitroindoline with 5-tritylribose leads to the formation of these nucleosides, followed by dehydrogenation to isolate the corresponding 6-nitroindole ribosides .

Results and Outcomes: The synthesized nucleosides, with protecting groups, are suitable for use in oligonucleotide synthesis, enhancing the capabilities in genetic research and drug development .

Methods and Procedures: These compounds are synthesized to function as “caged” compounds, which release the active pharmaceutical ingredient upon exposure to specific wavelengths of light .

Results and Outcomes: The use of 6-Nitroindoline in photopharmacology has led to the development of drugs with improved targeting and reduced side effects, enhancing therapeutic efficacy .

Methods and Procedures: Caged compounds are designed to release neurotransmitters rapidly upon light activation, allowing researchers to study neuronal responses in real-time .

Results and Outcomes: This application has provided insights into synaptic function and neural networks, advancing our understanding of the brain’s communication mechanisms .

Methods and Procedures: Nitroindolinyl-caged calcium chelators like BAPTA are synthesized, which release calcium ions upon photolysis, enabling the study of calcium dynamics .

Results and Outcomes: Such studies have elucidated the role of calcium in muscle contraction, neurotransmission, and other cellular functions, contributing to the field of cellular biology .

Safety And Hazards

6-Nitroindoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The use of 6-Nitroindoline in the field of smart materials is becoming one of the hottest research directions . For instance, it has been chemically grafted into a polyurethane matrix to prepare ultraviolet light-actuated shape memory thermoplastic polyurethane . This represents a promising direction for future research and applications.

properties

IUPAC Name

6-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNYDSMDSLOMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173393
Record name Indoline, 6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroindoline

CAS RN

19727-83-4
Record name 6-Nitroindoline
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Record name Indoline, 6-nitro-
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Record name 6-Nitroindoline
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Record name Indoline, 6-nitro-
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Record name 6-nitroindoline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.96 g (50 mmol) of indoline were dissolved in 25 ml of concentrated sulfuric acid, and a mixture of 3.75 ml of concentrated nitric acid (61%) and 25 ml of concentrated sulfuric acid was added to the solution while ice-cooling so that the internal temperature was maintained at 10° C. or lower. The mixture was then stirred while ice-cooling for 2 hours. At the end of this time, a 75% w/v aqueous solution of sodium hydroxide was added to the reaction mixture while ice-cooling to neutralize the reaction mixture, while maintaining the internal temperature at 60° C. or lower. The mixture was then extracted with ethyl acetate. The organic extract was dried over anhydrous magnesium sulfate and, after filtration, the solvent was removed from the filtrate by distillation under reduced pressure to obtain 7.8 g (47.5 mmol) of the title compound as crystals, melting at 65°-68° C. (yield: 95%).
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Synthesis routes and methods III

Procedure details

5.96 g (50 mmol) of indoline were dissolved in 25 ml of concentrated sulfric acid, and a mixture of 3.75 ml of concentrated nitric acid (61%) and 25 ml of concentrated sulfuric acid was added to the solution while ice-cooling so that the internal temperature was maintained at 10° C. or lower. The mixture was then stirred while ice-cooling for 2 hours. At the end of this time, a 75% w/v aqueous solution of sodium hydroxide was added to the reaction mixture while ice-cooling to neutralize the reaction mixture, while maintaining the internal temperature at 60° C. or lower. The mixture was then extracted with ethyl acetate. The organic extract was dried over anhydrous magnesium sulfate and, after filtration, the solvent was removed from the filtrate by distillation under reduced pressure to obtain 7.8 g (47.5 mmol) of the title compound as crystals, melting at 65-68° C. (yield: 95%).
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5.96 g
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concentrated sulfric acid
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25 mL
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95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Nitroindoline
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6-Nitroindoline
Reactant of Route 4
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6-Nitroindoline

Citations

For This Compound
179
Citations
SN Lavrenov, SA Lakatosh, LN Lysenkova… - …, 2002 - thieme-connect.com
… [4] Nitration of protonated indoline leads selectively to 6-nitroindoline, whereas nitration of 1-… pure 6-nitroindoline-2-carboxylic acid (2), which was esterified to give methyl 6-nitroindoline-…
Number of citations: 6 www.thieme-connect.com
G Laconde, P Carato, JH Poupaert, P Berthelot… - Monatshefte für Chemie …, 2003 - Springer
… As 6-nitroindoline is effectively obtained by nitration of indoline in 90% yield [20] by a simple nitration in HNO3–H2SO4 in the presence of a radical scavenger, the method reported here …
Number of citations: 4 link.springer.com
JQ Liu, C Qian, XZ Chen - Synthesis, 2010 - thieme-connect.com
… Here we report our efforts aimed at the chiral pool synthesis of (S)-6-nitroindoline-2-… proposal for the chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid (1) starting from l-…
Number of citations: 11 www.thieme-connect.com
MA Gal'bershtam, NM Przhiyalgovskaya… - Chemistry of …, 1977 - Springer
A number of photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes were synthesized. The introduction of a carbethoxymethyl substituent at the …
Number of citations: 3 link.springer.com
MA Gal'bershtam, NP Samoilova… - Chemistry of Heterocyclic …, 1981 - Springer
The corresponding photochromic 5′,7′-disubstituted indolinospirochromenes were obtained by the reaction of 4,6-dialkoxy-5-nitrosalicylaldehydes, as well as 4,6-dimethyl-5-…
Number of citations: 3 link.springer.com
WA Vance, HS Okamoto, YY Wang - Mutation Research Letters, 1986 - Elsevier
The mutagenic activities of eleven nitro derivatives and eleven N-methyl-nitro derivatives of indoline, indole, indazole and benzimidazole were investigated in Salmonella TA98 and …
Number of citations: 33 www.sciencedirect.com
MN Preobrazhenskaya, LA Savel'eva… - Chemistry of Heterocyclic …, 1967 - Springer
… 64 g 6-nitroindoline I, 1.8 g ribose, 0.8 g ammonium chloride and 70 ml absolute EtOH was … Elution with absolute EtOH gave a first portion containing unreacted 6-nitroindoline (0.94 g), …
Number of citations: 3 link.springer.com
JQ Liu, XZ Chen, B Ji, BT Zhao - Research on Chemical Intermediates, 2013 - Springer
… We described the first chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid (5) from l-phenylalanine by successive nitration, bromination, and intramolecular cyclization [5]. Yu [3] …
Number of citations: 5 link.springer.com
X Wang, Y He, J Leng - Macromolecular Materials and …, 2022 - Wiley Online Library
… In this study, N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran (SP) is chemically grafted into a polyurethane matrix to prepare ultraviolet light-actuated shape memory …
Number of citations: 8 onlinelibrary.wiley.com
MK Sharp, J Cook, WT McCarvill, CS Lee, F Arieta… - Biorheology, 1996 - Elsevier
A transparent viscoelastic blood analog fluid was developed for use with Laser-Induced Photochemical Anemometry. To provide solubility of the photochemical tracer, 1′, 3′, 3′-…
Number of citations: 2 www.sciencedirect.com

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